molecular formula C5H4BrNO4S2 B1444836 2-Bromo-5-methanesulfonyl-3-nitrothiophene CAS No. 2160-54-5

2-Bromo-5-methanesulfonyl-3-nitrothiophene

Cat. No.: B1444836
CAS No.: 2160-54-5
M. Wt: 286.1 g/mol
InChI Key: ZTBILLQOENEBFP-UHFFFAOYSA-N
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Description

2-Bromo-5-methanesulfonyl-3-nitrothiophene is a heterocyclic compound that belongs to the class of thiophenes It is characterized by the presence of bromine, methanesulfonyl, and nitro functional groups attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methanesulfonyl-3-nitrothiophene typically involves a multi-step process starting from thiophene. The general synthetic route includes:

    Bromination: Thiophene is brominated to introduce a bromine atom at the 2-position.

    Nitration: The brominated thiophene undergoes nitration to introduce a nitro group at the 3-position.

The reaction conditions for these steps often involve the use of concentrated sulfuric acid and sodium nitrate for nitration, and methanesulfonyl chloride for methanesulfonylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methanesulfonyl-3-nitrothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The thiophene ring can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Reduction: The major product is 2-Bromo-5-methanesulfonyl-3-aminothiophene.

    Oxidation: Products include sulfoxides or sulfones depending on the extent of oxidation.

Scientific Research Applications

2-Bromo-5-methanesulfonyl-3-nitrothiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methanesulfonyl-3-nitrothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the methanesulfonyl group may enhance its binding

Properties

IUPAC Name

2-bromo-5-methylsulfonyl-3-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO4S2/c1-13(10,11)4-2-3(7(8)9)5(6)12-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBILLQOENEBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(S1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-bromo-5-methylsulfonyl-thiophene (0.3 g, 1.24 mmol) was added to the concentrated sulfuric acid at 0° C. cooling in an ice bath. The resulted mixture was stirred at 0° C. for 5 minutes. Then sodium nitrate was introduced and the mixture was stirred at 0° C. for 1 hour. After this time, the reaction mixture was poured onto to the ice-water (10 mL) and was extracted with ethyl acetate. The organic phase was dried (Na2SO4) and concentrated under vacuum. The residue was purified by silica gel chromatography using a mixture of 95:5 hexane and ethyl acetate as eluent to afford the title product as a solid (0.17 g, 47% yield). 1H NMR (400 MHz, d6-DMSO) δ: 8.37 (1H, s), 2.50 (3H, m).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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